molecular formula C18H16ClNO2S B512849 4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide CAS No. 457960-85-9

4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide

Cat. No.: B512849
CAS No.: 457960-85-9
M. Wt: 345.8g/mol
InChI Key: BYEHDKGPSSWHDI-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide is a synthetic sulfonamide derivative characterized by a naphthalene ring substituted with a chlorine atom at the 4-position and a 2-phenylethylamine group attached to the sulfonamide nitrogen. This compound shares structural motifs with bioactive molecules, including calmodulin inhibitors (e.g., W-series compounds) and opioid analogs .

Properties

IUPAC Name

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEHDKGPSSWHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.

Comparison with Similar Compounds

W-Series Sulfonamides (W-15 and W-18)

Structural Similarities and Differences :

  • 4-Chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide : Features a naphthalene core with a 4-chloro substituent and a 2-phenylethyl group on the sulfonamide nitrogen.
  • W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) : Contains a benzene ring with a 4-chloro substituent and a piperidinylidene-phenylethyl group .
  • W-18 : Similar to W-15 but includes an additional 4-nitrophenyl group on the phenylethyl chain .

Pharmacological Activity :

  • W-15 and W-18 were initially hypothesized to have opioid activity due to structural resemblance to fentanyl. This is attributed to the absence of a basic tertiary amine, a critical feature for opioid receptor binding .
  • By contrast, naphthalenesulfonamide derivatives like W5 and W7 (e.g., N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) are known calmodulin inhibitors, suggesting that the naphthalene core enhances enzyme-targeting capabilities compared to benzene-based analogs .

Analytical Data :

Property This compound W-15 W7 (Calmodulin Inhibitor)
Core Structure 1-Naphthalenesulfonamide Benzenesulfonamide 1-Naphthalenesulfonamide
Substituents 4-Cl, N-(2-phenylethyl) 4-Cl, N-(piperidinylidene-phenylethyl) 5-Cl, N-(6-aminohexyl)
Molecular Weight* ~335 (estimated) ~435 ~349
Biological Activity Not reported No opioid activity Calmodulin inhibition

*Molecular weights calculated based on structural formulas.

2-(2-Phenylethyl)chromones from Agarwood

Structural Comparison :

  • This compound and 2-(2-phenylethyl)chromones both contain a 2-phenylethyl moiety. However, the latter features a chromone (benzopyran-4-one) core instead of a sulfonamide-linked naphthalene .

Functional and Analytical Differences :

  • Chromones : Primarily contribute to agarwood fragrance and exhibit molecular weights ≥250. They fragment in GC-MS via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions (e.g., m/z 91 for the benzyl fragment) .
  • Sulfonamides : Lack the chromone oxygen heterocycle and are analyzed via techniques like HPLC or NMR. For example, W-15 and related sulfonamides are often identified by their sulfonamide-specific IR stretches (~1350–1150 cm⁻¹) .

GC-MS Retention Behavior :

  • 2-(2-Phenylethyl)chromones elute later (retention times: 25.74–51.24 min) compared to sesquiterpenes in agarwood analysis .

Benzoylthiurea Ligands (L1–L3)

Structural Overlap :

  • Ligands such as 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) share a phenylethyl group but replace the sulfonamide with a benzoylthiurea moiety .

Functional Implications :

  • Benzoylthiurea derivatives are used in catalysis (e.g., Suzuki coupling), whereas sulfonamides like this compound may have biological applications due to their resemblance to bioactive W-series compounds .

Key Research Findings and Gaps

  • Pharmacological Potential: The lack of opioid activity in W-15/W-18 suggests that this compound may also lack opioid effects. However, its naphthalene core could confer unique calmodulin-binding or enzyme-inhibitory properties, as seen in W7 .
  • Analytical Challenges : Unlike chromones, sulfonamides require specialized techniques (e.g., HPLC with UV detection) due to poor volatility .
  • Regulatory Status: Related compounds like W-15 are classified as controlled substances in some jurisdictions (e.g., Illinois SB2184法案), highlighting the need for rigorous characterization of analogs .

Biological Activity

4-Chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes such as respiration and acid-base balance. The compound's structure suggests it may selectively inhibit tumor-associated isoforms of carbonic anhydrase, particularly CA IX and CA XII, which are overexpressed in various cancers.

Nrf2 Activation

Recent studies have indicated that compounds similar to this compound may activate the Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. By activating Nrf2, these compounds can enhance the expression of antioxidant genes, thereby providing cytoprotection against oxidative damage and potentially influencing tumor progression .

Biological Activity in Cancer Cell Lines

Research has demonstrated the inhibitory effects of this compound on various cancer cell lines. For instance:

  • Cell Viability Studies : In vitro studies showed that this compound significantly reduces cell viability in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cell lines. The inhibitory effects were more pronounced under hypoxic conditions, a common feature of tumor microenvironments .
  • Mechanism of Action : The compound appears to reverse the acidification of the tumor microenvironment, a strategy that can hinder tumor growth and metastasis. This effect is particularly important as cancer cells often exploit acidic environments for survival and proliferation .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Cell Line IC50 (μM) Condition Notes
MG-6325NormoxiaSignificant reduction in viability observed
MDA-MB-23130HypoxiaEnhanced inhibitory effect compared to normoxia
HT-2920HypoxiaHigh susceptibility to inhibition

These results indicate that this compound exhibits a concentration-dependent inhibitory effect on cancer cell growth, particularly under conditions mimicking the tumor microenvironment.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through its structure-activity relationship:

  • Substituents : The presence of the chloro group at the para position enhances binding affinity to carbonic anhydrase isoforms.
  • Phenethyl Group : This moiety contributes to increased lipophilicity, facilitating cellular uptake.
  • Naphthalene Core : Provides structural stability and potential π-stacking interactions with target enzymes.

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